molecular formula C6H5BrO B582611 4-Bromophenol-2,3,5,6-D4 CAS No. 152404-44-9

4-Bromophenol-2,3,5,6-D4

Cat. No.: B582611
CAS No.: 152404-44-9
M. Wt: 177.033
InChI Key: GZFGOTFRPZRKDS-RHQRLBAQSA-N
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Description

4-Bromophenol-2,3,5,6-D4: is a deuterated derivative of 4-bromophenol, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium. This compound is often used as an isotopic label in various chemical and biochemical studies due to its stability and distinct mass difference from the non-deuterated form .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-Bromophenol-2,3,5,6-D4 interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo co-metabolic biodegradation in a mixture of pollutants system by Arthrobacter chlorophenolicus A6 . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level and can significantly influence the biochemical properties of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenol-2,3,5,6-D4 typically involves the deuteration of 4-bromophenol. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts under specific conditions. For example, 4-bromophenol can be reacted with deuterated water (D2O) in the presence of a catalyst such as palladium on carbon (Pd/C) to achieve the desired deuteration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Bromophenol-2,3,5,6-D4 is used as a stable isotope-labeled compound in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. It helps in the elucidation of reaction mechanisms and the study of molecular interactions .

Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme kinetics. Its deuterated nature allows for precise tracking and quantification in complex biological systems .

Medicine: this compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. It serves as an internal standard in the quantification of drug metabolites .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reaction processes .

Comparison with Similar Compounds

    4-Bromophenol: The non-deuterated form of 4-Bromophenol-2,3,5,6-D4.

    2-Bromophenol: A positional isomer with the bromine atom at the 2-position.

    3-Bromophenol: A positional isomer with the bromine atom at the 3-position.

    4-Iodophenol: A similar compound with iodine instead of bromine.

Uniqueness: this compound is unique due to its deuterated nature, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances its stability and allows for precise tracking in various studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

4-bromo-2,3,5,6-tetradeuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFGOTFRPZRKDS-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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